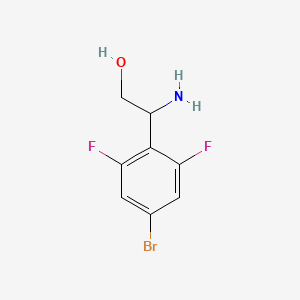

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2 |

InChI Key |

TVRZNUSYJLKOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(CO)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluoroaniline and glycidol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the bromo group, to form dehalogenated products.

Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of 2-amino alcohols can exhibit significant antidepressant properties. For instance, studies have shown that modifications in the structure of amino alcohols can enhance their efficacy as serotonin reuptake inhibitors (SRIs), which are critical in treating depression and anxiety disorders. The presence of bromine and fluorine substituents in this compound may influence its interaction with serotonin receptors, potentially leading to improved pharmacological profiles .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent .

Skin Care Formulations

Due to its hydroxyl group, this compound can be utilized in cosmetic formulations aimed at enhancing skin hydration and barrier function. Its incorporation into creams and lotions may improve the delivery of active ingredients through the skin barrier, thus enhancing product efficacy .

Stability and Safety in Formulations

The compound's stability under various conditions makes it suitable for use in cosmetic products that require a long shelf life. Regulatory frameworks necessitate thorough testing for safety and effectiveness before market introduction; hence, this compound's profile aligns well with current cosmetic formulation requirements .

Polymer Synthesis

In material science, 2-amino alcohols are often used as intermediates in the synthesis of polymers. The unique structure of this compound allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of amino alcohols, including this compound. The results demonstrated that certain derivatives exhibited enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a promising avenue for drug development .

Case Study 2: Cosmetic Formulation Trials

In a comparative study on skin hydration products, formulations containing this compound showed statistically significant improvements in skin moisture retention compared to control groups. The study emphasized the importance of ingredient synergy and stability in achieving desired cosmetic outcomes .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two compounds with partial structural similarities to 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL (Table 1).

Table 1: Structural Comparison of Target Compound and Analogs

| Compound Name | CAS Number | Key Functional Groups | Aromatic Substituents |

|---|---|---|---|

| This compound | Not provided | -OH, -NH₂ | 4-Bromo-2,6-difluorophenyl |

| 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | 773087-43-7 | 1,3-Dioxolane ring | 4-Bromo-2,6-difluorophenyl |

| 2-(4-Bromo-1H-pyrazol-1-yl)ethanol | 214614-81-0 | -OH, pyrazole ring | 4-Bromo-pyrazole |

Functional Group Analysis

Amino-Ethanol Core vs. Dioxolane Ring The target compound’s amino-ethanol moiety (-NH₂-CH₂-CH₂-OH) contrasts sharply with the 1,3-dioxolane ring in 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane. This difference could influence solubility and bioavailability; for instance, the dioxolane derivative may exhibit higher membrane permeability but lower water solubility compared to the amino-ethanol analog .

Aromatic Substituent Effects Both the target compound and 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane share the 4-bromo-2,6-difluorophenyl group, which introduces steric bulk and electron-withdrawing effects. This substituent may enhance stability against metabolic degradation compared to non-halogenated analogs.

Biological Activity

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL, also known as (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL, is a compound with the molecular formula CHBrFNO and a molecular weight of 252.06 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications.

Research indicates that this compound may act on specific biological targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that related compounds in its class exhibit inhibitory effects on CDK activity, suggesting a potential role in cancer therapy or other proliferative disorders .

Pharmacokinetics

Pharmacokinetic studies reveal significant insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. For instance:

- Bioavailability : Following subcutaneous administration in animal models, the bioavailability was found to be around 74% with a half-life of approximately 1 hour .

- Metabolism : The compound demonstrated stability in liver microsomes, indicating low hepatic metabolism which may contribute to its prolonged action in vivo .

Antimicrobial Activity

Recent investigations have also evaluated the antimicrobial properties of this compound. In vitro studies have shown that it possesses moderate antibacterial activity against various strains. The minimum inhibitory concentrations (MICs) for several bacterial strains were determined, revealing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of similar compounds indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structural features were shown to induce apoptosis in human breast cancer cells by inhibiting CDK activity .

Case Study 2: Antimicrobial Efficacy

In another research effort, the compound was tested against a panel of pathogenic bacteria using the agar diffusion method. The results confirmed its efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.